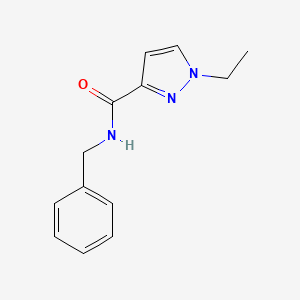

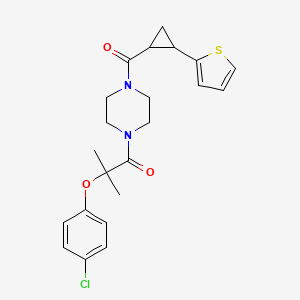

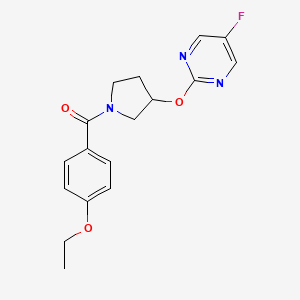

![molecular formula C14H16Cl2N2O B2501651 7-[(2,4-Dichlorophenyl)methyl]-1,7-diazaspiro[3.5]nonan-2-one CAS No. 1240871-13-9](/img/structure/B2501651.png)

7-[(2,4-Dichlorophenyl)methyl]-1,7-diazaspiro[3.5]nonan-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 7-[(2,4-Dichlorophenyl)methyl]-1,7-diazaspiro[3.5]nonan-2-one is a diazaspiro compound, which is a class of organic compounds characterized by the presence of a spiro-connected cyclic structure containing nitrogen atoms. These compounds are of interest due to their potential pharmacological activities and their use as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of diazaspiro compounds can be achieved through various methods. One such method involves the double 1,4-addition of malonate to 1,2-diaza-1,3-butadienes, which leads to the formation of symmetric and unsymmetric 1,6-dioxo-2,7-diazaspiro[4.4]nona-3,8-dienes. This reaction occurs in the presence of sodium methoxide in tetrahydrofuran and methanol, resulting in a double ring closure .

Molecular Structure Analysis

The molecular structure of related diazaspiro compounds has been elucidated using single crystal X-ray diffraction. For instance, the crystal structure of a similar compound, 7,11-bis(2,4-dichlorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone, was determined in polar solvents. The molecular crystal was found to be triclinic with specific cell parameters, and the optimized molecular structure using computational methods showed good agreement with the X-ray structure .

Chemical Reactions Analysis

Diazaspiro compounds can undergo various chemical reactions. For example, the reaction of 3-amino-8-hydroxy-1,6-dioxo-2,7-diazaspiro[4.4]non-3-ene-4-carbonitriles with methanol in the presence of sulfuric acid leads to the synthesis of 9-alkyl-8-methyl-8-methoxy-1,3,6-trioxo-2,7-diazaspiro[4.4]nonane-4-carbonitriles . Additionally, 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile can react with primary amines and formaldehyde to yield new 3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane] derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of diazaspiro compounds can be predicted using computational studies. For example, the electronic and spectroscopic properties of the diazaspiro compound mentioned earlier were predicted, and the natural bond orbital (NBO) calculations provided insights into the natural atomic charges and intramolecular charge transfer interactions. The electronic transition bands were also identified using the time-dependent density functional theory (TD-DFT) method, and the calculated NMR chemical shifts showed good correlations with experimental data .

科学的研究の応用

Antitumor Activity

Research into imidazotetrazines has shown that compounds with similar structures to 7-[(2,4-Dichlorophenyl)methyl]-1,7-diazaspiro[3.5]nonan-2-one have demonstrated antitumor activities. Specifically, these compounds have shown curative activity against certain types of leukemia, indicating their potential as broad-spectrum antitumor agents. The mechanism of action may involve acting as a prodrug that releases active agents under physiological conditions (Stevens et al., 1984).

Asymmetric Synthesis

In the field of asymmetric synthesis, studies have shown that compounds structurally related to 7-[(2,4-Dichlorophenyl)methyl]-1,7-diazaspiro[3.5]nonan-2-one can be synthesized with high stereoselectivity. These syntheses are crucial for producing homochiral compounds, which have significant implications in drug development and other areas of medicinal chemistry (Kelly‐Basetti et al., 1994).

Anticancer and Antidiabetic Applications

The development of spirothiazolidines analogs has shown that these compounds exhibit significant anticancer activities against specific carcinoma cell lines. Additionally, some derivatives have demonstrated promising results as inhibitors of alpha-amylase and alpha-glucosidase, suggesting their potential as antidiabetic agents. This area of research highlights the therapeutic versatility of spiro compounds in treating diverse diseases (Flefel et al., 2019).

Structural and Computational Studies

The structural and computational analyses of spiro compounds, including diazaspiro and tetrazaspiro derivatives, provide insights into their chemical properties and reactivity. These studies are fundamental for understanding the interaction mechanisms of these compounds with biological targets and for designing new derivatives with enhanced activities (Grassi et al., 2002).

Antimicrobial Assay

Spiro diarylidenes derivatives have been synthesized and assessed for their antimicrobial activities. These studies indicate that specific modifications to the spiro core can lead to compounds with significant activity against various bacterial and fungal strains, showcasing the potential of spiro compounds in developing new antimicrobial agents (Shroff et al., 2022).

作用機序

Target of Action

The primary target of 7-[(2,4-Dichlorophenyl)methyl]-1,7-diazaspiro[3Similar compounds have been reported to target theKRAS G12C protein , which plays a key role in cellular proliferation and differentiation .

Mode of Action

It’s suggested that similar compounds act as potent covalent inhibitors against kras g12c . They bind in the switch-II pocket of KRAS G12C, affecting its function .

Biochemical Pathways

Given its potential interaction with kras g12c, it may influence pathways related to cellular proliferation and differentiation .

Pharmacokinetics

The ADME properties of 7-[(2,4-Dichlorophenyl)methyl]-1,7-diazaspiro[3Similar compounds have been reported to have high metabolic stabilities in human and mouse liver microsomes , which could impact their bioavailability.

Result of Action

Similar compounds have shown a dose-dependent antitumor effect on subcutaneous administration in an nci-h1373 xenograft mouse model .

特性

IUPAC Name |

7-[(2,4-dichlorophenyl)methyl]-1,7-diazaspiro[3.5]nonan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16Cl2N2O/c15-11-2-1-10(12(16)7-11)9-18-5-3-14(4-6-18)8-13(19)17-14/h1-2,7H,3-6,8-9H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSORYSNGQPQFEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC(=O)N2)CC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[(2,4-Dichlorophenyl)methyl]-1,7-diazaspiro[3.5]nonan-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

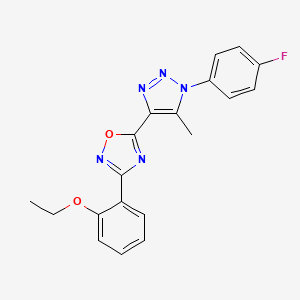

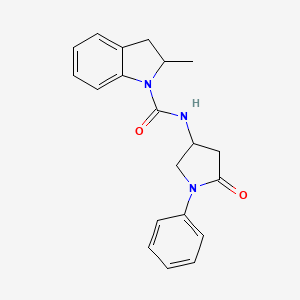

![8-(4-fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2501573.png)

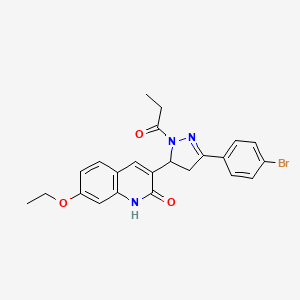

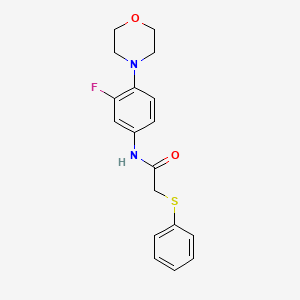

![1-methyl-3-[[5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one](/img/structure/B2501574.png)

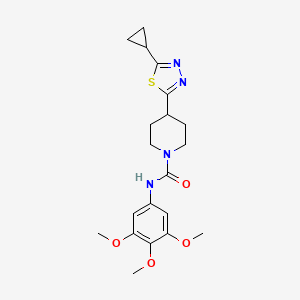

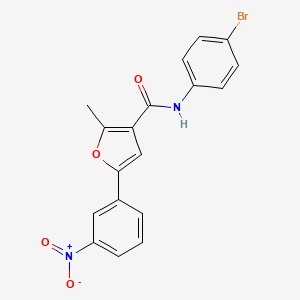

![3-Chlorobenzyl 5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2501576.png)

![1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one](/img/structure/B2501581.png)

![Methylethyl 2-[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2501591.png)